molecular formula C7H8O4 B2822437 3-(Methoxymethyl)furan-2-carboxylic acid CAS No. 1094269-22-3

3-(Methoxymethyl)furan-2-carboxylic acid

Cat. No.: B2822437
CAS No.: 1094269-22-3
M. Wt: 156.137
InChI Key: VVXDFYPDSVBKDV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 3-position of the furan ring. Furan-2-carboxylic acid derivatives are widely explored in organic synthesis, materials science, and pharmaceuticals due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

3-(methoxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXDFYPDSVBKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methoxymethylating agents under controlled conditions. One common method is the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-methanol .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below highlights key differences in substituent positions and functional groups among structurally related furan-2-carboxylic acid derivatives:

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
3-(Methoxymethyl)furan-2-carboxylic acid 3 -COOH, -CH2-O-CH3 C7H8O4 156.14 (estimated) Not available
3-Methylfuran-2-carboxylic acid 3 -COOH, -CH3 C6H6O3 126.11 4412-96-8
5-(Hydroxymethyl)furan-2-carboxylic acid 5 -COOH, -CH2-OH C6H6O4 142.11 13529-17-4
5-(2-Carboxyethyl)furan-2-carboxylic acid 5 -COOH, -CH2-CH2-COOH C8H8O6 200.14 Not available
Benzofuran-2-carboxylic acid Fused benzene ring -COOH, fused aromatic system C9H6O3 162.14 24673-56-1

Key Observations :

  • Substituent Position : The 3-position substitution in the target compound distinguishes it from 5-substituted analogs (e.g., 5-hydroxymethyl or 5-carboxyethyl derivatives), which are more common in natural products and synthetic studies .
  • Benzofuran analogs exhibit distinct electronic properties due to aromatic conjugation .

Physicochemical Properties

  • 3-Methylfuran-2-carboxylic acid (CAS 4412-96-8): Boiling Point: Not reported. Solubility: Likely polar due to -COOH group. Safety: Hazard statements H315 (skin irritation) and H319 (eye irritation) .

Target Compound Predictions :

  • Higher molecular weight (156.14 g/mol) than 3-methyl derivative.
  • Methoxymethyl group may reduce acidity compared to hydroxymethyl analogs.

Biological Activity

3-(Methoxymethyl)furan-2-carboxylic acid is an organic compound with notable biological activities. This article explores its potential applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C7H8O4
  • Molecular Weight : 156.14 g/mol
  • IUPAC Name : this compound

The compound features a furan ring substituted with a methoxymethyl group and a carboxylic acid, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains. The compound's mechanism may involve inhibiting bacterial growth or swarming behavior, similar to other furan derivatives .

In a study focusing on furan-2-carboxylic acids, it was found that these compounds can inhibit the swarming and swimming of bacteria such as Escherichia coli and Burkholderia xenovorans at low concentrations (around 1.8 µg L−1) . This suggests that this compound may share similar inhibitory effects.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. The methoxymethyl group enhances its ability to interact with biological molecules, potentially leading to various biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Methoxymethyl group enhances reactivityAntimicrobial, Anti-inflammatory
5-Hydroxymethylfuran-2-carboxylic acid Hydroxymethyl substitution; known for swarming inhibitionAntimicrobial
Furan-2-carboxylic acid Lacks methoxymethyl group; basic furan structureAntimicrobial, but less potent than derivatives

This table highlights the unique positioning of this compound within the furan family, emphasizing its enhanced reactivity due to the methoxymethyl substitution.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that furan derivatives, including those similar to this compound, significantly inhibited bacterial motility at low concentrations. This suggests potential applications in developing antibacterial agents .
  • Synthetic Applications : The compound serves as an intermediate in organic synthesis, showcasing its versatility in creating more complex molecules for pharmaceutical applications.

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